molecular formula C5H6N2OS B171198 N-Hydroxythiophene-2-carboximidamide CAS No. 108443-93-2

N-Hydroxythiophene-2-carboximidamide

Cat. No. B171198
M. Wt: 142.18 g/mol
InChI Key: NKMNPRXPUZINOM-UHFFFAOYSA-N
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Patent
US04065563

Procedure details

To a solution of 21.8 g (0.20 mole) of 2-cyanothiophene in 500 ml of ethanol, 13.9 g (0.20 mole) of hydroxylamine HCl is added, followed by the addition of 13.8 g (0.10 mole) of K2CO3 in 50 ml of water. The mixture is refluxed for 16 hours, cooled and diluted with 200 ml of water. After removing the ethanol in vacuo, the product precipitates out of the aqueous residue. It is collected by filtration, washed with water and dried to yield 22.4 g (80%) of product, m.p. 70°-75°.
Quantity
21.8 g
Type
reactant
Reaction Step One
Quantity
13.9 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
13.8 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Yield
80%

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[S:4][CH:5]=[CH:6][CH:7]=1)#[N:2].Cl.[NH2:9][OH:10].C([O-])([O-])=O.[K+].[K+]>C(O)C.O>[S:4]1[CH:5]=[CH:6][CH:7]=[C:3]1[C:1](=[N:9][OH:10])[NH2:2] |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
21.8 g
Type
reactant
Smiles
C(#N)C=1SC=CC1
Name
Quantity
13.9 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
13.8 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is refluxed for 16 hours
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
After removing the ethanol in vacuo
CUSTOM
Type
CUSTOM
Details
the product precipitates out of the aqueous residue
FILTRATION
Type
FILTRATION
Details
It is collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
S1C(=CC=C1)C(N)=NO
Measurements
Type Value Analysis
AMOUNT: MASS 22.4 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 78.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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